![molecular formula C18H21N5O B275900 N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275900.png)
N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine, also known as BTTAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTTAA is a tetrazole-based ligand that has been synthesized and studied extensively for its unique properties.
Wirkmechanismus
The mechanism of action of N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is not fully understood, but it is believed to function as a chelating agent, binding to metal ions and forming stable complexes. This property makes N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine useful in various applications, including catalysis and sensing.
Biochemical and Physiological Effects:
N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is biocompatible and non-toxic, making it a promising candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine in lab experiments include its unique properties as a ligand, its biocompatibility, and its potential applications in various fields. The limitations of using N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine in lab experiments include the complex synthesis process and the lack of extensive studies on its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the study and application of N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine. One potential direction is the development of N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine-based MOFs with unique properties for catalysis and sensing. Another direction is the further study of N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine as a drug delivery agent and imaging agent for cancer diagnosis. Additionally, the biochemical and physiological effects of N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine should be further studied to fully understand its potential applications in biomedical research.
Synthesemethoden
The synthesis of N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine involves a multistep process that includes the reaction of 4-hydroxybenzaldehyde with butylamine, followed by the reaction of the resulting product with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole with 1-phenyl-1H-tetrazole-5-thiol to form N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been extensively studied for its potential applications in various fields, including catalysis, sensing, and biomedical research. In catalysis, N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been shown to be an effective ligand for the synthesis of metal-organic frameworks (MOFs) with unique properties. In sensing, N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been used as a fluorescent probe for the detection of metal ions. In biomedical research, N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been studied for its potential as a drug delivery agent and as a ligand for the development of imaging agents for cancer diagnosis.
Eigenschaften
Molekularformel |
C18H21N5O |
---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-1-amine |
InChI |
InChI=1S/C18H21N5O/c1-2-3-12-19-14-15-8-7-11-17(13-15)24-18-20-21-22-23(18)16-9-5-4-6-10-16/h4-11,13,19H,2-3,12,14H2,1H3 |
InChI-Schlüssel |
HWXOYHHSHMCQCZ-UHFFFAOYSA-N |
SMILES |
CCCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
Kanonische SMILES |
CCCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.